2-(2,3-Difluorophenyl)-2-fluoropropanoic acid
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Overview
Description
2-(2,3-Difluorophenyl)-2-fluoropropanoic acid is an organic compound characterized by the presence of fluorine atoms attached to a phenyl ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid typically involves the reaction of 2,3-difluorobenzene with organolithium reagents to form 2,3-difluorobenzene lithium. This intermediate is then reacted with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield 2,3-difluorophenylacetic acid .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves maintaining low temperatures during the initial reaction steps and employing efficient purification techniques to ensure high product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,3-Difluorophenyl)-2-fluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Similar in structure but lacks the additional fluorine atom on the propanoic acid moiety.
2,3-Difluoromandelic acid: Contains a hydroxyl group instead of a fluorine atom on the propanoic acid moiety.
Uniqueness
2-(2,3-Difluorophenyl)-2-fluoropropanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-9(12,8(13)14)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,13,14) |
InChI Key |
WFPUGFDYAPNCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)(C(=O)O)F |
Origin of Product |
United States |
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